molecular formula C15H13ClN4O3 B11993520 7-[2-(4-Chlorophenyl)-2-oxo-ethyl]-1,3-dimethyl-purine-2,6-dione

7-[2-(4-Chlorophenyl)-2-oxo-ethyl]-1,3-dimethyl-purine-2,6-dione

Cat. No.: B11993520
M. Wt: 332.74 g/mol
InChI Key: MHUWYWSUSZFVOS-UHFFFAOYSA-N
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Description

7-(2-(4-CHLOROPHENYL)-2-OXOETHYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a purine core substituted with a chlorophenyl group and an oxoethyl group. Its chemical properties make it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-(4-CHLOROPHENYL)-2-OXOETHYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common method involves the alkylation of the purine core with a chlorophenyl oxoethyl group under controlled conditions. The reaction conditions often require the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with rigorous control of temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(2-(4-CHLOROPHENYL)-2-OXOETHYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

7-(2-(4-CHLOROPHENYL)-2-OXOETHYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(2-(4-CHLOROPHENYL)-2-OXOETHYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: Used in respiratory diseases for its bronchodilator effects.

    Oxazoles: Heterocyclic compounds with diverse biological activities.

Uniqueness

7-(2-(4-CHLOROPHENYL)-2-OXOETHYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorophenyl and oxoethyl groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other purine derivatives.

Properties

Molecular Formula

C15H13ClN4O3

Molecular Weight

332.74 g/mol

IUPAC Name

7-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C15H13ClN4O3/c1-18-13-12(14(22)19(2)15(18)23)20(8-17-13)7-11(21)9-3-5-10(16)6-4-9/h3-6,8H,7H2,1-2H3

InChI Key

MHUWYWSUSZFVOS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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